Technical Monograph: Methyl 2,4-dichloroquinoline-6-carboxylate
Technical Monograph: Methyl 2,4-dichloroquinoline-6-carboxylate
Executive Summary
Methyl 2,4-dichloroquinoline-6-carboxylate is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors, antibacterial agents, and antimalarial therapeutics. Its trisubstituted quinoline scaffold offers three orthogonal vectors for chemical elaboration: the highly reactive C4-chlorine (SNAr), the transition-metal-active C2-chlorine, and the C6-ester handle. This guide provides a definitive technical analysis of its synthesis, reactivity profiles, and handling protocols for medicinal chemistry applications.
Chemical Identity & Physical Characterization[1][2][3][4]
| Property | Specification |
| IUPAC Name | Methyl 2,4-dichloroquinoline-6-carboxylate |
| CAS Number | 1260676-14-9 |
| Molecular Formula | C₁₁H₇Cl₂NO₂ |
| Molecular Weight | 256.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH |
| Melting Point | 134–138 °C (Typical for class; verify experimentally) |
| Key Spectral Features | ¹H NMR (DMSO-d₆): Singlet ~8.5 ppm (H5), Doublets ~8.0 ppm (H7, H8), Singlet ~7.9 ppm (H3), Singlet ~3.9 ppm (OCH₃).[1][2][3] |
Synthesis & Production Protocols
Retrosynthetic Logic
The efficient synthesis of CAS 1260676-14-9 relies on the Knorr Quinoline Synthesis or the Conrad-Limpach approach. The regiochemistry is dictated by the starting material, methyl 4-aminobenzoate . Because the amino group is para to the ester, cyclization with a malonate derivative occurs exclusively at the ortho position, placing the ester at the C6 position of the final quinoline ring.
Step-by-Step Synthesis Protocol
Step 1: Cyclocondensation (Formation of the Quinolone Core)
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Reagents: Methyl 4-aminobenzoate (1.0 eq), Dimethyl malonate (1.2 eq), Sodium methoxide (NaOMe) or Diphenyl ether (thermal).
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Procedure:
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Dissolve methyl 4-aminobenzoate in a high-boiling solvent (e.g., diphenyl ether) or treat with NaOMe in methanol followed by heating.
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If using thermal cyclization (Conrad-Limpach conditions), heat the mixture to >250°C to drive the elimination of methanol and ring closure.
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The intermediate formed is Methyl 2,4-dihydroxyquinoline-6-carboxylate (often existing as the 4-hydroxy-2-quinolone tautomer).
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Purification: Precipitate the solid by cooling and adding non-polar solvent (hexanes/ether). Filter and wash to remove unreacted starting materials.[4]
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Step 2: Aromatization/Chlorination
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Reagents: Phosphorus oxychloride (POCl₃, solvent/reagent), N,N-Dimethylaniline (catalytic base).
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Procedure:
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Suspend the dihydroxy intermediate in neat POCl₃ (5–10 volumes).
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Add a catalytic amount of N,N-dimethylaniline to accelerate the reaction.
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Reflux the mixture (approx. 105°C) for 2–4 hours. Monitor by LCMS for the disappearance of the starting material ([M+H] ~220) and appearance of the dichloro product ([M+H] ~256).
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Critical Workup: Cool the mixture. Slowly pour onto crushed ice with vigorous stirring (Exothermic!). Neutralize with solid NaHCO₃ or NH₄OH to pH 7–8.
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Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc gradient).
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Synthesis Workflow Diagram
[3][8]
Reactivity & Functionalization Strategies
The utility of CAS 1260676-14-9 lies in its regioselective reactivity . The three functional handles (C2-Cl, C4-Cl, C6-COOMe) react at different rates and under different conditions.
Regioselectivity Rules
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C4-Chlorine (Nucleophilic Attack): The C4 position is the most electrophilic site due to the vinylogous activation by the quinoline nitrogen. In SNAr reactions with amines, substitution occurs exclusively at C4 under mild conditions (0°C to RT).
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C2-Chlorine (Transition Metal Coupling): The C2 position is sterically less hindered but electronically less activated for SNAr than C4. However, once C4 is substituted (deactivating the ring slightly), C2 becomes the primary site for Palladium-catalyzed couplings (Suzuki, Sonogashira).
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C6-Ester (Orthogonal Handle): The ester remains stable during standard SNAr and many cross-coupling conditions. It can be hydrolyzed to the carboxylic acid (LiOH/THF) or reduced to the benzyl alcohol (LiBH₄) after the quinoline core is functionalized.
Experimental Logic: SNAr Protocol
To introduce an amine at C4:
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Solvent: Aprotic polar (DMF, NMP) or alcohols (n-BuOH).
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Base: DIPEA or K₂CO₃ (1.5 eq).
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Temperature: Room temperature is often sufficient. Heating to 80°C may force bis-substitution (C2 and C4), which is usually undesirable.
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Validation: ¹H NMR will show the loss of the C3 proton shift or a change in the splitting pattern of the aromatic protons upon substitution.
Reactivity Map
Applications in Drug Discovery[5][9]
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Kinase Inhibitors: The 4-aminoquinoline scaffold is a privileged structure for ATP-competitive kinase inhibition (e.g., Bosutinib analogs). The C6-ester allows for the attachment of solubilizing groups or warheads targeting solvent-exposed regions of the kinase pocket.
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Antibacterials: 2,4-disubstituted quinolines serve as precursors to fluoroquinolone analogs. The C2 position can be modified to modulate lipophilicity and membrane permeability.
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Fragment-Based Design: The rigid quinoline core provides a defined vector geometry, making this compound an excellent scaffold for fragment growing strategies.
Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Precautions:
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Handle in a fume hood to avoid inhalation of dust.
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Wear nitrile gloves and safety glasses.
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Emergency: In case of eye contact, rinse cautiously with water for 15 minutes. If swallowed, call a POISON CENTER.
References
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Sigma-Aldrich. Methyl 2,4-dichloroquinoline-6-carboxylate Product Sheet. Accessed March 2026. Link
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National Center for Biotechnology Information. PubChem Compound Summary for CAS 1260676-14-9. Link
- Musiol, R. et al. "Quinoline-based compounds as privileged structures in drug discovery." Expert Opinion on Drug Discovery, 2010. (Contextual grounding for quinoline scaffold utility).
- Limpach, L. "Synthese von Chinolinen." Berichte der deutschen chemischen Gesellschaft, 1931.
- Wolf, C. et al. "Regioselective Copper-Catalyzed Amination of Chlorinated Quinolines." Journal of Organic Chemistry, 2008. (Mechanistic support for regioselectivity).
